1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Lipophilicity Drug design ADME prediction

Fragment-based kinase inhibitor programs often require iterative synthetic cycles to install metabolic stability. This 2-methyl/6-trifluoromethyl pyrimidine-piperidine hybrid (MW 260 Da, TPSA 55 Ų, XLogP3 1.6) embeds the stabilizing CF3 group from the outset, eliminating one full design-synthesize-test cycle. • Balanced push-pull electronics (2-Me electron-donating / 6-CF3 withdrawing) enable tunable kinase hinge-region selectivity. • Low rotatable bond count (1) minimizes entropic binding penalty-ideal for fragment elaboration. • Primary amine handle supports rapid amide coupling or reductive amination with diverse building blocks. • CNS-favorable profile: TPSA below the 60-70 Ų threshold, XLogP3 within the optimal 1-3 range for brain penetration. Supplied at ≥98% purity with full analytical characterization. Regioisomeric matched-pair analog (CAS 1018125-35-3) also available for rigorous negative-control studies.

Molecular Formula C11H15F3N4
Molecular Weight 260.264
CAS No. 944683-89-0
Cat. No. B2525406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
CAS944683-89-0
Molecular FormulaC11H15F3N4
Molecular Weight260.264
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(CC2)N)C(F)(F)F
InChIInChI=1S/C11H15F3N4/c1-7-16-9(11(12,13)14)6-10(17-7)18-4-2-8(15)3-5-18/h6,8H,2-5,15H2,1H3
InChIKeyFXLLXKRPHJIGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine: Structural & Procurement Baseline


1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine (CAS 944683-89-0) is a disubstituted pyrimidine-piperidine hybrid small molecule with molecular formula C₁₁H₁₅F₃N₄ and a molecular weight of 260.26 g·mol⁻¹ [1]. The compound incorporates a 2-methyl-6-(trifluoromethyl)pyrimidine core linked via its 4-position to a piperidin-4-amine moiety [1]. Computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 55 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is commercially available as a research chemical from multiple vendors with reported purities typically ≥97–98% [2].

Scaffold 2‑methyl‑6‑CF₃ pyrimidine‑piperidine building block for kinase‑targeted library synthesis
Electronic Profile Balanced push‑pull system from electron‑donating methyl and withdrawing trifluoromethyl
Conformational Rigidity Single rotatable bond supports fragment‑based design and affinity optimization

Why Close Analogs Fail


The simultaneous presence of the electron-donating 2-methyl group and the strongly electron-withdrawing 6-trifluoromethyl substituent on the pyrimidine ring creates a distinct electronic push-pull system that cannot be replicated by analogs bearing only one of these substituents [1]. Replacement with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (lacking the 2-methyl) alters both lipophilicity and the pKₐ of the pyrimidine nitrogen [1]; conversely, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (lacking the 6-CF₃) reduces metabolic stability and target-binding hydrophobic contacts . Regioisomeric variants such as 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine reposition the piperidine attachment point, changing the vector of the primary amine pharmacophore and potentially abrogating specific target engagement [2]. These differences directly impact solubility, permeability, and biological recognition—making generic interchange scientifically unsound without explicit comparative validation data.

Des‑methyl analog
Missing 2‑CH₃ alters lipophilicity and pyrimidine nitrogen pKₐ; permeability and binding may shift significantly.
Non‑fluorinated analog
Without 6‑CF₃, metabolic stability and hydrophobic contacts are reduced; kinase pocket engagement may not be reproduced.
Regioisomeric variant
Piperidine at C2 instead of C4 changes amine vector orientation; target recognition is likely abrogated without explicit validation.

Quantitative Comparison vs. Closest Analogs


Lipophilicity (XLogP3): Target vs. Des-methyl Analog

The 2-methyl substituent in the target compound contributes approximately +0.3 log units to the computed XLogP3 relative to the analog lacking the 2-methyl group. The target compound has XLogP3 = 1.6 [1], whereas 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (no 2-methyl) has a computed XLogP3 of approximately 1.3 (estimated from the lower molecular weight and reduced carbon count of C₁₀H₁₃F₃N₄ vs. C₁₁H₁₅F₃N₄) . This 0.3 log unit difference is expected to translate into a measurable difference in membrane permeability and oral absorption potential based on Lipinski's rule-of-five framework.

Lipophilicity (XLogP3)
Computed
Target XLogP3 = 1.6 vs. des‑methyl analog ≈1.3; Δ +0.3
Higher lipophilicity may support passive permeability for cell‑based assays.
Computed by XLogP3 algorithm; experimental LogD recommended for quantitative use.
Lipophilicity Drug design ADME prediction

Molecular Weight & Heavy Atom Count: Target vs. Parent Analog

The target compound (MW = 260.26 g·mol⁻¹; 18 heavy atoms) [1] is significantly heavier than the unsubstituted parent scaffold 1-(pyrimidin-4-yl)piperidin-4-amine (MW ≈ 178.24 g·mol⁻¹; approximately 13 heavy atoms) . A molecular weight of 260 falls comfortably within the preferred Lipinski range (≤500 Da), while the additional 82 Da arises from the trifluoromethyl and methyl substituents that are critical for target binding and metabolic stability. The 1-(2-methylpyrimidin-4-yl)piperidin-4-amine analog (MW ≈ 192.26 g·mol⁻¹, C₁₀H₁₆N₄) lacks the CF₃ group that is frequently essential for engaging hydrophobic kinase binding pockets.

Molecular Weight & Heavy Atoms
Computed
MW 260.26 Da / 18 heavy atoms vs. parent scaffold 178 Da / ~13 heavy atoms; +82 Da from substituents
Intermediate size (260 Da) aligns with ligand efficiency optimization and permeability expectations.
CF₃ and CH₃ groups contribute mass critical for target binding; confirm by HRMS.
Molecular weight Drug-likeness Permeability

Hydrogen Bond Acceptors & Polar Surface Area vs. Non-Fluorinated Analogs

The target compound possesses seven hydrogen bond acceptors (HBA) and a TPSA of 55 Ų [1], primarily contributed by the pyrimidine nitrogens, the piperidine nitrogen, and the fluorine atoms of the CF₃ group. In contrast, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (lacking CF₃) has only four HBA and a TPSA of approximately 42–51 Ų . The increased HBA count and TPSA of the target compound reflect the electron-withdrawing trifluoromethyl group, which also lowers the electron density on the pyrimidine ring, potentially enhancing π-stacking interactions with aromatic residues in kinase ATP-binding sites [2].

H‑Bond Acceptors & TPSA
Class‑level inference
Target HBA = 7, TPSA = 55 Ų vs. non‑fluorinated analog HBA ≈4, TPSA ≈42–51 Ų
Additional HBA from CF₃ modulates electronic environment; TPSA below typical CNS threshold.
TPSA computed; experimental confirmation of CNS penetration requires separate studies.
Hydrogen bonding Polar surface area CNS drug design

Rotatable Bond Count & Conformational Rigidity

The target compound has only one rotatable bond (the C–N linkage between the pyrimidine and piperidine rings) [1], indicating a highly rigid scaffold. In comparison, the regioisomer 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine (CAS 1018125-35-3) also has one rotatable bond but positions the piperidine at the 2-position rather than the 4-position of the pyrimidine ring [2]. This regioisomeric difference alters the orientation of the primary amine relative to the pyrimidine plane, which can affect the directionality of hydrogen bonding with biological targets. The lower rotatable bond count (1 vs. typical drug-like molecules with 5–10 rotatable bonds) reduces the entropic penalty upon binding, a property leveraged in fragment-based drug design.

Conformational Rigidity
Cross‑study comparable
Target rotatable bonds = 1 (C4–N); regioisomer also 1, but amine vector differs (C2 vs. C4)
Rigid scaffold reduces entropy penalty upon binding; attachment position critical for geometry.
Directionality of primary amine changes with regioisomerism; validate by X‑ray or docking.
Conformational analysis Entropy Binding affinity

Commercial Availability & Purity

The target compound is available from multiple independent vendors with reported purities ranging from 97% to 98% [1]. Leyan.com supplies the compound at 98% purity (Product No. 2292825) , while Santa Cruz Biotechnology offers it as catalog sc-495010 in a 500 mg format [1]. In contrast, the non-fluorinated analog 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (CAS 1329748-51-7) is also available at 98% purity from Bidepharm . However, the 2,6-disubstituted target compound commands a higher price point (~$400/500 mg from Santa Cruz) compared to simpler analogs, reflecting the additional synthetic complexity of introducing the trifluoromethyl group. Procurement decisions should consider that the 2-methyl-6-CF₃ substitution pattern is less common in commercial libraries, making this compound a more differentiating building block for SAR exploration.

Commercial Purity & Availability
Vendor‑reported
Purity 97–98% across vendors; price premium vs. non‑fluorinated analogs (~$400/500 mg at Santa Cruz)
High purity supports reproducible SAR; premium reflects synthetic complexity of CF₃ introduction.
Verify lot‑specific COA; price differences may influence procurement at scale.
Procurement Purity Vendor comparison

Pyrimidine-Piperidine Scaffold in Kinase Inhibitor Programs

Pyrimidine-4-yl-piperidine scaffolds are established ATP-competitive kinase inhibitor cores, with published examples achieving IC₅₀ values in the nanomolar range against targets including PKB/Akt, TrkA, and PI3K isoforms [1] [2]. In the structurally related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, variation of lipophilic substitution on the pyrimidine ring yielded up to 150-fold selectivity for PKB over PKA [1]. The 2-methyl-6-CF₃ substitution pattern present in the target compound provides a dual advantage: the 2-methyl group donates electron density to the pyrimidine ring, partially offsetting the strong electron-withdrawing effect of the 6-CF₃, thereby modulating the ring's π-electron distribution and hydrogen-bonding capacity [3]. This balanced electronic character is absent in analogs bearing only one of these substituents. While direct comparative biochemical data for this specific compound are not yet available in the peer-reviewed literature as of April 2026, the class-level SAR strongly supports its differentiated utility as a core scaffold.

Kinase Scaffold SAR Context
Class‑level
Pyrimidine‑piperidine cores achieve nanomolar IC₅₀ in Akt/TrkA/PI3K series; dual substitution balances electronic effects
Class‑level SAR supports differentiated utility for kinase selectivity tuning.
No direct biochemical data for this specific compound yet; confirm in target assays.
Kinase inhibition Scaffold Structure-activity relationship

Key Application Scenarios


Kinase Inhibitor Lead Optimization & Library Synthesis

The dual 2-methyl/6-CF₃ substitution pattern offers a balanced electronic environment (donating + withdrawing) that is advantageous for tuning kinase selectivity [1]. The rigid scaffold (1 rotatable bond) and moderate TPSA (55 Ų) position this compound as a premium starting point for synthesizing focused kinase inhibitor libraries targeting ATP-binding sites, where the primary amine serves as a versatile handle for amide coupling or reductive amination with diverse carboxylic acid or aldehyde building blocks [2]. The CF₃ group provides metabolic stability against oxidative metabolism and enhances hydrophobic contacts in kinase hinge-region binding pockets, as demonstrated across multiple pyrimidine-based kinase inhibitor series [3].

Fragment-Based Drug Discovery Core Scaffold

With a molecular weight of 260 Da and only 18 heavy atoms, the compound occupies the upper boundary of fragment space while already incorporating key pharmacophoric elements (CF₃, primary amine, pyrimidine core) [1]. Its low rotatable bond count (1) minimizes entropic penalty upon binding, a favorable property for fragment elaboration [2]. Compared to the simpler 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (MW 192 Da), the target compound embeds the metabolically stabilizing CF₃ group from the outset, reducing the number of synthetic iterations needed to achieve both potency and metabolic stability [3].

CNS-Penetrant Probe Development

The TPSA of 55 Ų falls below the widely accepted CNS penetration threshold of 60–70 Ų, while the XLogP3 of 1.6 is within the optimal range (1–3) for CNS drug candidates [1]. The CF₃ group additionally reduces the pKₐ of the pyrimidine nitrogen, potentially decreasing P-glycoprotein efflux susceptibility [2]. These properties make the compound particularly well-suited as a starting scaffold for developing brain-penetrant kinase probes, where non-fluorinated analogs may lack sufficient metabolic stability to achieve meaningful brain exposure [3].

Negative Control & Tool Compound Synthesis

The availability of regioisomeric analogs (e.g., 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine, CAS 1018125-35-3) [1] enables the design of matched molecular pair studies where the only variable is the pyrimidine attachment point [2]. Such comparisons can isolate the contribution of the amine vector orientation to target binding, providing rigorous negative control compounds for chemical biology target validation studies. The target compound's 4-attachment pattern is directly analogous to the well-validated 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt inhibitor series [3], lending structural precedent to this attachment geometry.

Application
Selection Property
Validation Focus
Kinase‑targeted library synthesis
Balanced 2‑methyl/6‑CF₃ electronic profile
Kinase selectivity profile across ATP‑binding site panel
Fragment‑based lead elaboration
Rigid pyrimidine‑piperidine core with pre‑installed CF₃
Ligand efficiency metrics and metabolic stability
CNS‑penetrant probe research
Moderate TPSA and XLogP3 consistent with CNS drug‑like space
Brain exposure and P‑gp efflux susceptibility
Matched‑pair tool compound studies
Availability of regioisomeric analog for C2‑vs‑C4 comparison
Amine vector orientation impact on target binding
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